molecular formula C13H14F3NO3 B3015345 3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid CAS No. 117291-17-5

3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid

Cat. No.: B3015345
CAS No.: 117291-17-5
M. Wt: 289.254
InChI Key: XYKUJXKRUCGXBX-UHFFFAOYSA-N
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Description

3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an ethyl-substituted phenyl group and a trifluoroacetylated amino group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethylbenzaldehyde and 2,2,2-trifluoroacetamide.

    Formation of Intermediate: The 4-ethylbenzaldehyde undergoes a condensation reaction with 2,2,2-trifluoroacetamide in the presence of a base such as sodium hydroxide to form an intermediate imine.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

    Acylation: The amine is acylated with trifluoroacetic anhydride to introduce the trifluoroacetyl group.

    Final Step: The resulting compound is then subjected to a hydrolysis reaction to obtain the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure high yields.

    Purification: Employing techniques like crystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the trifluoroacetyl group to a primary amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Halogens or nitrating agents for substitution reactions.

Major Products

    Oxidation: Formation of this compound derivatives with additional oxygen functionalities.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation or pain perception.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid
  • 3-(4-ethylphenyl)-3-[(2,2,2-difluoroacetyl)amino]propanoic Acid
  • 3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]butanoic Acid

Uniqueness

3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO3/c1-2-8-3-5-9(6-4-8)10(7-11(18)19)17-12(20)13(14,15)16/h3-6,10H,2,7H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKUJXKRUCGXBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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